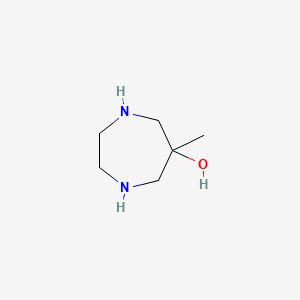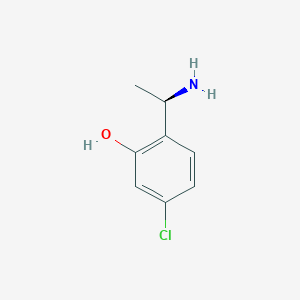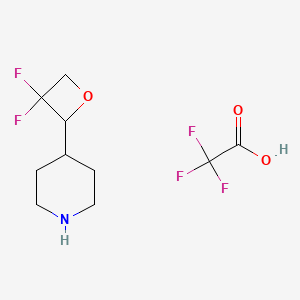
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid is a compound that combines the structural features of piperidine and oxetane with the addition of trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring with an oxygen atom. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety adds unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid typically involves the formation of the oxetane ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable precursor containing fluorine atoms to form the oxetane ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring. The final step involves the addition of trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid involves its interaction with specific molecular targets. The fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety can enhance the compound’s binding affinity to proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Difluorophenoxy)piperidine: This compound has a similar piperidine ring but with a different substituent on the oxetane ring.
Pyrrolidine Derivatives: These compounds share the nitrogen-containing ring structure but differ in the ring size and substituents.
Uniqueness
The presence of both the oxetane and piperidine rings, along with the trifluoroacetic acid moiety, makes 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid unique. The combination of these structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14F5NO3 |
|---|---|
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
4-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-1-3-11-4-2-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
InChI-Schlüssel |
LYNRUQDZXKXVIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


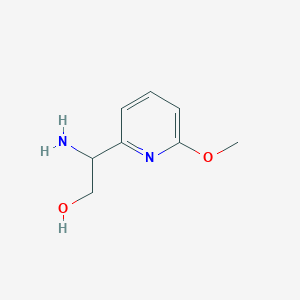
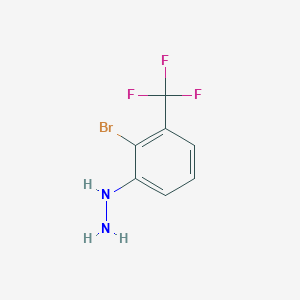
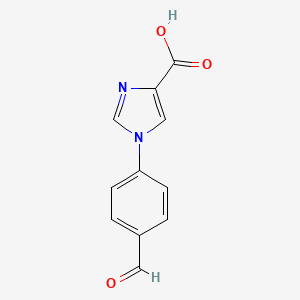
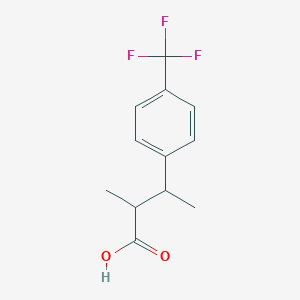
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
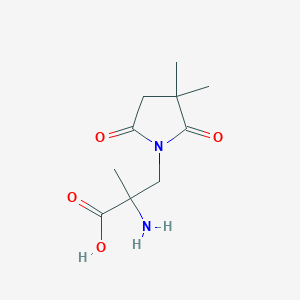
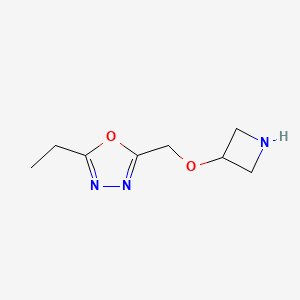
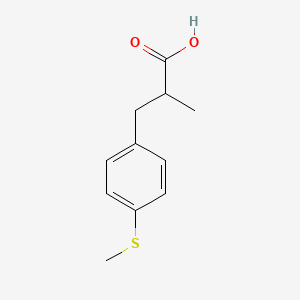
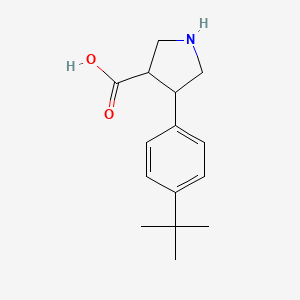
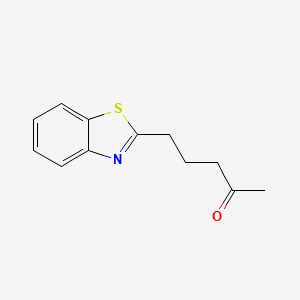
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)

